3-Aminopyrazine-2-carbohydrazide
Overview
Description
3-Aminopyrazine-2-carbohydrazide is an organic compound with the molecular formula C5H7N5O. It is a derivative of pyrazine, featuring an amino group and a carbohydrazide moiety
Mechanism of Action
Target of Action
3-Aminopyrazine-2-carbohydrazide is a compound that has been studied for its antimicrobial properties It is known that similar compounds affect the biosynthesis of mycobacterial mycolic acids .
Mode of Action
It is suggested that it may interfere with the biosynthetic pathway of acetylcoenzyme A by inhibiting certain enzymes . This interaction with its targets could lead to changes in the metabolic processes of the microorganisms, thereby exerting its antimicrobial effects.
Biochemical Pathways
This compound potentially affects the biosynthesis of mycobacterial mycolic acids, a type of fatty acid found in the cell walls of mycobacteria . By inhibiting the synthesis of these acids, this compound could disrupt the integrity of the bacterial cell wall, leading to cell death.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential antimicrobial activity. By interfering with the biosynthesis of mycobacterial mycolic acids, this compound could cause structural damage to the bacterial cell wall, leading to cell death .
Biochemical Analysis
Cellular Effects
Some pyrazine derivatives have been shown to have antimicrobial, antibacterial, and antifungal activities . These activities suggest that 3-Aminopyrazine-2-carbohydrazide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrazine-2-carbohydrazide typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with hydrazine. The reaction is usually carried out in an aqueous medium under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to enhance yield and purity. The process may involve the use of catalysts and controlled temperature to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyrazine-2-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyrazine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can yield 3-aminopyrazine-2-carboxylic acid.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives of the compound.
Scientific Research Applications
3-Aminopyrazine-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-aminopyrazine-2-carboxylic acid
2-aminopyrazine
3-aminopyrazine-2-carboxamide
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Properties
IUPAC Name |
3-aminopyrazine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-4-3(5(11)10-7)8-1-2-9-4/h1-2H,7H2,(H2,6,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBRFKAXSNUXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361289 | |
Record name | 3-aminopyrazine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6761-52-0 | |
Record name | 3-aminopyrazine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions 3-Aminopyrazine-2-carbohydrazide participates in, and what role does it play?
A1: this compound exhibits interesting reactivity, particularly in heterocyclic chemistry.
- Ring-Opening Reactions: Under alkaline conditions, this compound undergoes ring-opening to yield 3-aminopyrazine-2-carboxylic acids. This process is influenced by the presence of substituents on the pyrazine ring. For example, a 2-methyl group significantly hinders the ring-opening process [].
- Reaction with Hydrazine: Upon reaction with hydrazine, this compound forms a mixture of a 4,5-diaminopyrimidine and a this compound, demonstrating its versatility as a precursor for different heterocyclic systems. The presence of a 7-methyl group on the pyrazine ring selectively favors the formation of the this compound derivative [].
- Multi-Step Synthesis: In a novel silver triflate (AgOTf) catalyzed reaction, this compound reacts with 2-(arylethynyl)benzaldehydes in the presence of dioxane. This multi-step process involves a ring-opening of dioxane and leads to the formation of 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines. Interestingly, this compound acts as a reactant and is ultimately lost as 3-aminopyrazine-2-carboxamide in the final product [].
Q2: How is the structure of this compound confirmed?
A2: The structure of this compound has been determined through X-ray crystallography []. The compound crystallizes in the monoclinic system with the space group P21/c. The crystal structure provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule.
Q3: Has this compound been investigated for its anti-tubercular potential, and what structural features influence its activity?
A3: Yes, this compound derivatives have shown promising anti-tubercular activity []. Notably, N’-substitutedbenzaldehyde-3-amino-pyrazine-2-carbohydrazide derivatives exhibited significant inhibition against Mycobacterium tuberculosis H37Ra.
- Structure-Activity Relationship (SAR): Quantitative Structure-Activity Relationship (QSAR) studies, specifically using Recursive Partitioning (RP) analysis, have been employed to establish a relationship between the structure of this compound derivatives and their anti-tubercular activity. These studies help identify key structural features that contribute to potency and guide the design of new, more effective derivatives [].
Q4: Are there specific analytical techniques used to study this compound?
A4: Various analytical techniques are employed to characterize and quantify this compound.
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